molecular formula C17H15N5O5S2 B2370614 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrothiophene-2-carboxamide CAS No. 299955-88-7

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrothiophene-2-carboxamide

Cat. No. B2370614
CAS RN: 299955-88-7
M. Wt: 433.46
InChI Key: MVROGZGSQOFUFS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a sulfamoyl group, a phenyl ring, and a nitrothiophene group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (the phenyl and pyrimidine rings) could contribute to the compound’s stability. The nitro group is a strong electron-withdrawing group, which could affect the reactivity of the compound .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the nitro group might be reduced to an amino group, or the sulfamoyl group might be hydrolyzed. The compound could also participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfamoyl group could make the compound more polar and increase its solubility in water .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound has been used in the synthesis of new heterocyclic compounds containing a sulfonamido moiety . These new compounds are designed to be suitable for use as antibacterial agents .

Antibacterial Agents

The compound has shown potential as an antibacterial agent. The precursor of this compound was reacted with a variety of active methylene compounds producing pyran, pyridine, and pyridazine derivatives . These derivatives have shown promise in antibacterial applications .

Antifungal Activity

A series of compounds similar to “N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrothiophene-2-carboxamide” were synthesized and showed certain antifungal activity against five tested fungi . In particular, compound 5f exhibited antifungal activity of 83.2% and 70.0% against Physalospora piricola and Alternaria solani, respectively .

Herbicidal Activity

One of the synthesized compounds, 5d, displayed herbicidal activity of 86.0% against the root of rape (Brassica campestris) at 100 μg/mL . This suggests potential applications in agriculture as a herbicide.

Pharmaceutical Testing

The compound is used as a reference standard in pharmaceutical testing . High-quality reference standards are crucial for analytical development, method validation, and stability and release testing .

Synthesis of Bioactive Compounds

The compound has been used in the synthesis of bioactive compounds . These compounds were designed and synthesized using α-pinene as the starting material . All the synthesized compounds were characterized and analyzed by various methods such as GC, HPLC, UV-vis, FTIR, NMR, GC-MS, and ESI-MS .

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules .

properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O5S2/c1-10-9-11(2)19-17(18-10)21-29(26,27)13-5-3-12(4-6-13)20-16(23)14-7-8-15(28-14)22(24)25/h3-9H,1-2H3,(H,20,23)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVROGZGSQOFUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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